![molecular formula C20H16N2O4 B2804558 2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid CAS No. 1013243-43-0](/img/structure/B2804558.png)
2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid
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Overview
Description
“2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid” is a chemical compound with the molecular formula C20H16N2O4. It is a derivative of cyanoacetic acid hydrazide, which is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR and 13C NMR . Theoretical studies of optoelectronic properties of similar molecules have been conducted using RHF and DFT methods .Chemical Reactions Analysis
This compound, being a derivative of cyanoacetic acid hydrazide, can undergo a variety of reactions with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .Scientific Research Applications
- Theoretical Studies : Researchers have investigated its structural, optoelectronic, and thermodynamic properties using quantum mechanical methods (such as DFT). Understanding these properties aids in designing better materials for various applications .
Computational Chemistry and Optoelectronic Properties
Mechanism of Action
Target of Action
It is known that this compound can be used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse and dependent on the specific context of its use.
Mode of Action
It is known that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its potential use in the synthesis of complex molecules , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
Its potential use in the synthesis of complex molecules suggests that it could have diverse effects at the molecular and cellular level, depending on the specific context of its use.
Action Environment
Given its potential use in various synthetic processes , it is likely that factors such as temperature, pH, and light exposure could influence its action and stability.
properties
IUPAC Name |
2-[[2-cyano-3-(4-prop-2-enoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-11-26-16-9-7-14(8-10-16)12-15(13-21)19(23)22-18-6-4-3-5-17(18)20(24)25/h2-10,12H,1,11H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLLJAWHJVIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid |
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